molecular formula C24H19FN4O5 B2403561 ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1251594-93-0

ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2403561
CAS No.: 1251594-93-0
M. Wt: 462.437
InChI Key: NEMJNDRIPCFJLP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridinone ring, a fluorophenyl group, and an ester group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains an oxadiazole ring, which is a heterocyclic compound, and a pyridinone, which is a derivative of pyridine. The presence of these rings may contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the ester group might undergo hydrolysis under acidic or basic conditions, and the oxadiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it somewhat polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

  • Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is involved in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and pyridopyridazines, which are crucial in the field of organic chemistry (Elnagdi et al., 1988).
  • It's used in the synthesis of new quinazolines as potential antimicrobial agents, showcasing its utility in creating compounds with potential biological activity (Desai et al., 2007).

Application in Synthesis of Antimicrobial Agents

  • This compound plays a role in the synthesis of N-substituted derivatives of oxadiazol compounds, which have shown moderate to significant antibacterial activity (Khalid et al., 2016).
  • It's involved in the synthesis of 1,2,4-triazoles, which have been evaluated for their antimicrobial activities, further emphasizing its importance in developing new antimicrobial compounds (Bayrak et al., 2009).

Use in Creating Structurally Diverse Compounds

  • The compound is utilized in the synthesis of various heterocyclic compounds, including those with potential applications in medicinal chemistry, due to its ability to form complex structures with biological relevance (Kayukova et al., 2018).
  • Its use in synthesis technology has been optimized for producing derivatives with potential applications in industry, highlighting its industrial relevance (Qiao-yun, 2012).

Involvement in Asymmetric Synthesis

  • This compound has been used in asymmetric synthesis, particularly in the construction of chiral building blocks for alkaloid synthesis, which is critical in the development of pharmaceuticals and natural products (Hirai et al., 1992).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s hard to comment on the exact hazards it might pose .

Future Directions

Given the interesting structure of this compound, it could be a subject of future research. Studies could explore its synthesis, properties, and potential applications, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

ethyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O5/c1-2-33-24(32)16-7-11-18(12-8-16)26-20(30)14-29-13-3-4-19(23(29)31)22-27-21(28-34-22)15-5-9-17(25)10-6-15/h3-13H,2,14H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMJNDRIPCFJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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